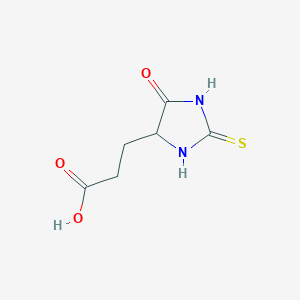

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid

Beschreibung

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆): Peaks include δ 10.2–11.3 ppm (broad, NH), δ 4.5–4.7 ppm (imidazolidinone CH), and δ 2.8–3.2 ppm (propanoic acid CH₂). The thioxo group deshields adjacent protons, shifting NH signals downfield.

- ¹³C NMR : Key signals at δ 185.1 ppm (C=S), δ 172.4 ppm (C=O of ketone), and δ 167.1 ppm (C=O of propanoic acid).

Infrared (IR) Spectroscopy

IR spectra show strong absorptions at 1749 cm⁻¹ (asymmetric C=O stretch), 1662 cm⁻¹ (symmetric C=O), and 1429 cm⁻¹ (C=S vibration). The broad band near 3315 cm⁻¹ corresponds to N-H stretching.

UV-Vis Spectroscopy

While direct UV-Vis data for this compound are unavailable, related thioxoimidazolidinones exhibit absorption maxima near 270–290 nm due to π→π* transitions in the conjugated heterocyclic system.

Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Bands | Assignment | Source |

|---|---|---|---|

| ¹H NMR | δ 10.2–11.3 ppm | NH resonance | |

| ¹³C NMR | δ 185.1 ppm | C=S | |

| IR | 1429 cm⁻¹ | C=S stretch |

X-ray Diffraction Studies and Conformational Dynamics

No direct X-ray diffraction data for this compound are reported in the provided sources. However, studies on analogous compounds (e.g., substituted 2-thioxoimidazolidinones) reveal a preference for meridional ligand binding in coordination complexes, with the thioxo group participating in hydrogen bonding. Molecular dynamics simulations of similar structures suggest that the propanoic acid side chain enhances solubility via polar interactions, while the imidazolidinone ring exhibits limited flexibility due to resonance stabilization.

Conformational analysis based on NMR data indicates that the compound adopts a twisted-boat conformation in solution, minimizing steric clashes between the thioxo group and propanoic acid moiety.

Table 3: Inferred Conformational Properties

| Property | Observation | Source |

|---|---|---|

| Ring conformation | Twisted-boat | |

| Solubility factors | Polar propanoic acid group |

Eigenschaften

IUPAC Name |

3-(5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXWRHDAVRASKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389819 | |

| Record name | BAS 03182937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83178-70-5 | |

| Record name | BAS 03182937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Routes

The synthesis typically involves multi-step organic reactions, often starting from thiazolidinone or imidazolidinone precursors, followed by functionalization to introduce the propanoic acid side chain and the thioxo group. Key synthetic strategies include:

Condensation Reactions: Between thiazolidinone derivatives and aldehydes or ketones under reflux conditions in polar solvents such as ethanol or dimethylformamide (DMF).

Cyclization: Formation of the imidazolidinone ring via intramolecular cyclization, often catalyzed by bases like sodium acetate or under acidic conditions.

Thioxo Group Introduction: Incorporation of the thioxo (C=S) functionality typically involves sulfurization steps using reagents such as Lawesson’s reagent or elemental sulfur.

Enzymatic Conversion: Biocatalytic methods using recombinant enzymes (e.g., 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid desulfhydrase) have been explored for selective and efficient synthesis.

Representative Synthetic Procedure

A common synthetic route involves:

Starting Materials: 2-thioxo-thiazolidin-4-one and a suitable aldehyde or propanoic acid derivative.

Condensation: Refluxing in acetic acid with sodium acetate as a catalyst for 2.5–5 hours to promote cyclization and formation of the imidazolidinone ring.

Purification: Recrystallization from methanol or ethanol to obtain the pure compound.

Characterization: Confirmed by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Enzymatic Synthesis

Biocatalysis: Thiourocanic acid can be converted enzymatically to 3-(5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid using hydratase enzymes from Burkholderia species or recombinant desulfhydrases.

Advantages: High selectivity, mild reaction conditions (37°C, pH ~7.5), and environmentally friendly processes.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Acetic acid, DMF | Polar solvents improve solubility and yield |

| Catalyst | Sodium acetate | Buffers pH and promotes cyclization |

| Temperature | Reflux (80–110°C) or 37°C (enzymatic) | Higher temps favor chemical synthesis; enzymes require mild conditions |

| Reaction Time | 2.5–5 hours | Longer reflux improves crystallinity |

| Purification | Recrystallization (methanol/ethanol) | Removes impurities, improves purity |

Data Table: Summary of Synthetic Yields and Purification

| Synthetic Route | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Chemical condensation + cyclization | 2-thioxo-thiazolidin-4-one + aldehyde, reflux in acetic acid with sodium acetate | 68–72% | Methanol recrystallization |

| Enzymatic conversion | Thiourocanic acid + hydratase enzyme (Burkholderia sp.) | Up to 75% | Filtration and chromatography |

| Sulfurization with Lawesson’s reagent | Precursor imidazolidinone + Lawesson’s reagent, reflux in toluene | 65–70% | Column chromatography |

Analytical Characterization Supporting Preparation

-

- ^1H NMR shows characteristic signals for the imidazolidinone NH (δ 10–12 ppm) and propanoic acid protons.

- ^13C NMR confirms carbonyl carbons (δ 170–175 ppm) and thioxo carbon (δ 190–200 ppm).

-

- Strong absorption bands at 1680–1720 cm⁻¹ (C=O) and 1200–1250 cm⁻¹ (C=S).

-

- Molecular ion peaks consistent with the expected molecular weight (~214 g/mol for the non-methylated compound).

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid undergoes several types of chemical reactions, including:

Hydration: The conversion of thiourocanic acid to this compound involves hydration.

Desulfhydration: The enzyme this compound desulfhydrase catalyzes the conversion of this compound to 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide.

Common Reagents and Conditions

Hydration: Requires thiourocanic acid and the enzyme thiourocanate hydratase in an aqueous environment.

Desulfhydration: Requires the enzyme this compound desulfhydrase and water.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 202.23 g/mol. Its structure features an imidazolidinone core, which is known for various biological activities. The compound's unique functional groups contribute to its reactivity and biological interactions.

Chemistry

- Building Block : 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical agents.

Biology

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes, such as the 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, which plays a role in various biochemical pathways, including ergothioneine utilization .

Medicine

- Therapeutic Properties : Research has explored the compound's potential therapeutic effects, including anti-inflammatory and analgesic properties. It has shown promise in reducing oxidative stress and inflammation, making it a candidate for further medicinal development.

Industry

- Material Development : The compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 10 to 50 μg/mL.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| This compound | 30 | Escherichia coli |

- Antioxidant Properties : In vitro assays indicate that the compound effectively scavenges free radicals, comparable to standard antioxidants like ascorbic acid. Its antioxidant activity was demonstrated through DPPH radical scavenging assays, showing over 70% inhibition at higher concentrations.

Case Study 1: Antimicrobial Efficacy

A study by Amin et al. (2019) evaluated several imidazolidinone derivatives, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead molecule for antimicrobial therapies.

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. Results showed a dose-dependent response with effective concentrations leading to over 70% radical inhibition at higher doses .

Wirkmechanismus

The mechanism of action of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid involves its conversion by specific enzymes. For instance, the enzyme this compound desulfhydrase catalyzes the desulfhydration reaction, converting the compound into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and releasing hydrogen sulfide . This reaction is part of the broader ergothioneine utilization pathway in certain microorganisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Compound 1 : 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic Acid

- Structure: Differs by a phenyl substituent at position 1 of the imidazolidinone ring.

- Synthesis : 96% yield, mp 169°C (lit. 166–167°C) .

- Spectroscopic Data :

Compound 2 : (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-(1H-imidazol-4-yl)propanoic Acid (6j)

- Structure : Contains a thiazolone ring fused with a benzylidene group and an imidazole side chain.

- Bioactivity : Exhibits anticancer activity against breast cancer cell lines (MCF-7, BT-474) .

- Spectroscopic Data :

- Key Difference: The thiazolone framework and benzylidene substituent confer distinct electronic properties and biological targeting compared to the imidazolidinone-based parent compound.

Compound 3 : 3-[(5Z)-5-(1H-Benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic Acid

Metabolic Pathway Analogues

Hydantoin-5-Propionic Acid

Biologische Aktivität

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, particularly focusing on its antioxidant properties and interaction with specific enzymes.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thioxoimidazolidine ring, which is critical for its biological activity.

The primary mechanism of action involves interaction with a novel enzyme known as 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid desulfhydrase . This enzyme catalyzes the conversion of the compound into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide (H2S), a process that plays a crucial role in microbial metabolism, particularly in the ergothioneine utilization pathway observed in Burkholderia species .

Antioxidant Properties

This compound has demonstrated strong antioxidant activity. It protects cells from oxidative damage caused by reactive species such as hydroxyl radicals, hypochlorous acid, and peroxynitrite. This property is vital for maintaining cellular integrity and preventing oxidative stress-related diseases.

Cellular Effects

The compound's interaction with specific enzymes not only facilitates its conversion into other biologically active forms but also influences various cellular processes. Research indicates that it can modulate cellular responses to oxidative stress, thereby enhancing cell survival under adverse conditions.

Biochemical Pathways

The compound is involved in the ergothioneine utilization pathway , which is essential for certain bacterial species. Its activity is influenced by environmental factors such as temperature and pH, which can affect the efficiency of the desulfhydrase enzyme.

Comparative Analysis

A comparison with structurally similar compounds reveals unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid | C7H10N2O3S | Contains a methyl group, altering biological activity. |

| 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid | C13H12N2O3S | Features a phenyl group, affecting solubility and reactivity. |

| 3-(5-Oxo-1-benzyl-2-thioxoimidazolidin-4-yl)propanoic acid | C14H14N2O3S | Contains a benzyl substituent, enhancing pharmacological properties. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its activity can be influenced by various factors including temperature, pH, and the presence of other substances in the environment. Understanding these factors is crucial for optimizing its use in therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in biomedical research. For instance:

- Antioxidant Activity : In vitro studies have shown that it significantly reduces oxidative stress markers in cultured cells exposed to harmful agents.

- Enzyme Interaction : Detailed studies have elucidated how this compound interacts with desulfhydrase, providing insights into its role in microbial metabolism.

- Therapeutic Potential : Given its antioxidant properties, there is ongoing research into its potential use as a therapeutic agent in conditions characterized by oxidative stress, such as neurodegenerative diseases.

Q & A

Q. Why do some synthetic routes produce low yields of the target compound, and how can this be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.